Tetramethylhydrazine
Description
Contextualizing Tetramethylhydrazine within Hydrazine (B178648) Chemistry Research
Hydrazine (N₂H₄) is the simplest pnictogen hydride after ammonia (B1221849) and the parent compound of a large class of organic derivatives. wikipedia.org These derivatives are formed by replacing one or more hydrogen atoms with organic groups. The progressive substitution of hydrogen with methyl groups leads to a series of methylhydrazines, including monomethylhydrazine (MMH), unsymmetrical dimethylhydrazine (UDMH), and symmetrical dimethylhydrazine (SDMH), culminating in this compound. mdpi.comnasa.gov
Each substitution alters the compound's physical and chemical properties, such as basicity, nucleophilicity, and reducing strength. This compound, being fully alkylated, lacks the N-H bonds present in hydrazine, MMH, and UDMH. This structural feature renders it stable relative to other methylhydrazines and influences its reaction pathways. proquest.com For instance, while many hydrazine derivatives are powerful reducing agents used in reactions like the Wolff–Kishner reduction, the reactivity of this compound is modulated by the absence of N-H protons. wikipedia.orgorganic-chemistry.org Research often compares the properties of these methylhydrazines to understand structure-activity relationships within this class of compounds, particularly in fields like coordination chemistry and the study of hypergolic materials. mdpi.comtaylorandfrancis.com
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemistry is multifaceted, stemming from its distinct structural and electronic properties.
High-Energy Materials: Like other hydrazine derivatives such as MMH and UDMH, this compound has been investigated for its potential as a high-energy fuel. nasa.govwikipedia.org Hydrazine-based fuels are notable for being storable as liquids at room temperature and are often used in hypergolic bipropellant systems, where they ignite spontaneously upon contact with an oxidizer like dinitrogen tetroxide. wikipedia.orgyoutube.com The energetic properties of this compound make it a compound of interest in the development of advanced propulsion systems. mdpi.com
Organic Synthesis and Reagents: In the realm of organic chemistry, this compound serves as a specialized building block and reagent. chemicalbook.com Its unique structure allows it to participate in specific chemical transformations. A notable area of research involves its one-electron oxidation to form a stable radical cation. This property makes it a valuable model compound in physical organic chemistry for studying electron transfer processes, radical ion chemistry, and the electronic interactions between adjacent nitrogen lone pairs. nist.gov
Spectroscopic and Structural Analysis: The symmetrical nature of the this compound molecule makes it an excellent subject for fundamental spectroscopic and structural studies. Investigations using Raman and far-infrared spectroscopy have been conducted to determine its molecular geometry and vibrational modes, providing insights into the conformational dynamics and the nature of the nitrogen-nitrogen bond in sterically hindered hydrazines. acs.org
Research Data on this compound
The following tables provide key physical, chemical, and structural data for this compound based on published research findings.
Table 1: Physical and Chemical Properties of this compound
This interactive table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂N₂ | nih.govnist.govchemicalbook.com |
| Molar Mass | 88.15 g/mol | nih.govcas.orgsigmaaldrich.com |
| Appearance | Colorless liquid | proquest.com |
| Density | 0.777 g/mL at 20 °C | chemicalbook.comsigmaaldrich.com |
| Melting Point | -118 °C | proquest.com |
| Boiling Point | 72.9 °C | cas.org |
| Refractive Index | n20/D 1.404 | sigmaaldrich.com |
| Flash Point | 27 °C (closed cup) | sigmaaldrich.com |
| Ionization Energy | 7.3 eV | chemeo.com |
| Proton Affinity | 944.3 kJ/mol | chemeo.com |
Table 2: Structural and Spectroscopic Identifiers
This table provides standard identifiers used for this compound in chemical databases and literature.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,1,2,2-tetramethylhydrazine | nih.gov |
| CAS Registry Number | 6415-12-9 | nih.govcas.orgsigmaaldrich.com |
| SMILES | CN(C)N(C)C | nih.govsigmaaldrich.com |
| InChI | 1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | nih.govsigmaaldrich.com |
| InChIKey | DHBZRQXIRAEMRO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| Kovats Retention Index | 614 (Standard non-polar) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetramethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZRQXIRAEMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61556-82-9 (mono-hydrochloride) | |
| Record name | Tetramethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |
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DSSTOX Substance ID |
DTXSID10214358 | |
| Record name | Tetramethylhydrazine | |
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Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-12-9 | |
| Record name | Tetramethylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetramethylhydrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylhydrazine | |
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| Record name | Tetramethylhydrazine | |
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| Record name | TETRAMETHYLHYDRAZINE | |
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Synthetic Methodologies and Precursor Chemistry of Tetramethylhydrazine
Historical and Evolving Synthetic Routes to Tetramethylhydrazine
The synthesis of this compound, a fully substituted alkyl derivative of hydrazine (B178648), has presented unique challenges and has evolved significantly from early attempts to modern, more efficient methodologies.
Early Synthetic Approaches and Their Limitations
Early efforts to synthesize this compound were marked by considerable difficulty. The direct and exhaustive methylation of hydrazine was a seemingly straightforward approach, but it proved to be problematic. This method typically involves reacting hydrazine with a methylating agent, such as methyl iodide. However, the reaction is difficult to control and generally results in a mixture of products, including methylhydrazine, symmetrical and unsymmetrical dimethylhydrazine, and trimethylhydrazine.
A significant limitation of this approach is the propensity for the reaction to form hydrazonium salts before complete methylation of the hydrazine backbone is achieved. acs.org For instance, the methylation can lead to the formation of trimethylhydrazonium iodide rather than the desired neutral this compound. acs.org The tendency to form these salts increases as the number of alkyl substituent groups increases, which may account for the pronounced difficulty in preparing this compound via this direct route. dtic.mil In some early literature, it was even reported that the tetramethyl derivative of hydrazine had not yet been successfully prepared, underscoring the limitations of the then-existing methods. dtic.mil The primary drawbacks of these early approaches were low yields, the formation of complex product mixtures requiring difficult separations, and harsh reaction conditions.
Modern Strategies for this compound Synthesis
Significant progress in the synthesis of this compound was reported in the mid-20th century, with several new methods providing more viable routes to the compound. acs.org These strategies offered improved yields and selectivity compared to the early direct alkylation attempts.
One notable improved synthesis involves the reaction of 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH) with a methylating agent like methyl sulfate. acs.orgnih.gov Another successful modern approach is a modification of the Eschweiler-Clarke reaction, which utilizes dimethylamine (B145610), formaldehyde (B43269), and formic acid.
A third effective method involves the reaction of dimethylamine hydrochloride with formaldehyde and sodium formaldehyde sulfoxylate. This reaction provides a reliable pathway to this compound. Furthermore, the photooxidation of dimethylamine in the presence of nitrogen oxides has been reported to produce this compound, although this is often identified as a product in atmospheric chemistry studies rather than a standard laboratory preparation method. chemicalbook.com
A summary of key modern synthetic reactions is presented below.
| Precursors | Reagents/Conditions | Product | Reference(s) |
| 1,1-Dimethylhydrazine | Methyl sulfate | This compound | nih.gov, acs.org |
| Dimethylamine | Formaldehyde, Formic Acid (Eschweiler-Clarke) | This compound | |
| Dimethylamine hydrochloride, Formaldehyde | Sodium formaldehyde sulfoxylate | This compound | |
| Dimethylamine | Nitrogen Oxides (NOx), Light (Photooxidation) | This compound | chemicalbook.com |
Improved Processes for this compound Production
For larger-scale or industrial production, process efficiency, cost-effectiveness, and the avoidance of difficult separation procedures are paramount. The synthesis of many alkylhydrazines has been improved by moving away from aqueous reaction systems, which often require cumbersome extraction and drying steps.
The anhydrous chloramine (B81541) process represents a significant improvement for the production of substituted hydrazines. oup.com This process, which can be adapted for this compound, involves reacting an amine (in this case, trimethylamine (B31210) or dimethylamine) with chloramine gas in a nonaqueous solvent. oup.com This avoids the formation of dilute aqueous solutions of the product, simplifying purification and isolation. The use of a fixed base in the nonaqueous solvent is crucial for driving the reaction to completion and preventing side reactions. oup.com
The commercial availability and production of key precursors are also critical for industrial-scale synthesis. Dimethylamine, a primary precursor for several this compound synthesis routes, is produced on a large scale. chemicalbook.com The most common industrial method involves heating ammonium (B1175870) chloride and methyl alcohol at high temperatures with a dehydrating catalyst. chemicalbook.com The efficiency of these upstream processes directly impacts the feasibility of large-scale this compound production.
Derivatization Chemistry Involving this compound
This compound serves as a precursor in various chemical reactions, leading to the formation of derivatives and salts with unique structures and reactivity.
Synthesis of this compound Derivatives
This compound can be chemically modified to produce a range of derivatives. One example is its use in the synthesis of compounds with more complex functional groups. Tetramethyl hydrazine-1,1,2,2-tetracarboxylate can be synthesized by reacting this compound with ethyl 1,1,2,2-ethanetetracarboxylate under controlled conditions.
The oxidation of this compound is another important derivatization pathway. Enzymatic oxidation, for instance, by prostaglandin (B15479496) endoperoxide synthase or horseradish peroxidase, leads to the formation of the this compound radical cation. oup.comnih.govchemsrc.comresearchgate.net This reactive intermediate can undergo further reactions, such as N-demethylation, to yield formaldehyde. oup.comchemsrc.com This process involves sequential one-electron oxidations, first to the radical cation and then to a dication, which hydrolyzes to form the final products. nih.govchemsrc.com
| Starting Material | Reagent/Enzyme | Product(s) | Reaction Type | Reference(s) |
| This compound | Ethyl 1,1,2,2-ethanetetracarboxylate | Tetramethyl hydrazine-1,1,2,2-tetracarboxylate | Acylation | |
| This compound | Prostaglandin endoperoxide synthase | This compound radical cation, Formaldehyde | Enzymatic Oxidation | oup.com, nih.gov, chemsrc.com |
| This compound | Horseradish peroxidase | This compound radical cation | Enzymatic Oxidation | nih.gov, researchgate.net |
Formation and Reactivity of Tetramethylhydrazonium Salts
Hydrazines are basic compounds and can react with alkylating agents to form hydrazinium (B103819) salts. In the case of this compound, which has two tertiary amine-like nitrogen atoms, alkylation leads to the formation of a quaternary hydrazonium salt.
For example, the reaction of this compound with an alkyl halide, such as methyl iodide, would result in the formation of a pentamethylhydrazonium salt. In this reaction, one of the nitrogen atoms of this compound acts as a nucleophile, attacking the electrophilic carbon of the methyl iodide and displacing the iodide ion. This quaternization results in a positively charged hydrazinium cation with five methyl groups attached to the nitrogen backbone, and the iodide serves as the counter-anion. The synthesis of such methylhydrazonium salts has been a subject of study, providing insight into the nucleophilicity and reactivity of methylated hydrazines. acs.org The reactivity of these salts is characteristic of quaternary ammonium compounds, although the presence of the adjacent nitrogen atom influences their chemical behavior.
Benzamidomethylation Reactions Utilizing Hydrazine Scaffolds
The synthesis of substituted hydrazines is a cornerstone of various chemical industries, from pharmaceuticals to propellants. While numerous methods exist for the alkylation and acylation of hydrazine, benzamidomethylation represents a specific pathway for the introduction of a benzamidomethyl group onto a nitrogen atom. This reaction, a type of α-amidoalkylation, utilizes a benzamidomethylating agent to functionalize a hydrazine core.
Research into the benzamidomethylation of hydrazine scaffolds has demonstrated the feasibility of attaching benzamidomethyl groups to the hydrazine molecule. A notable example is the synthesis of tribenzamidomethyl hydrazine. In this reaction, hydrazine dihydrochloride (B599025) is treated with (benzamidomethyl)triethylammonium chloride in a mixed ethanol/aqueous medium. mdpi.com The reaction proceeds smoothly at room temperature without the need for a catalyst, yielding colorless crystals of the product. mdpi.com This transformation highlights the reactivity of the hydrazine scaffold towards amidoalkylation agents.
The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the benzamidomethylating agent. The use of a mixed solvent system facilitates the dissolution of both the hydrazine salt and the organic reagent. Triethylamine (B128534) is added to neutralize the hydrochloride salt, liberating the free hydrazine base to act as the nucleophile. mdpi.com The resulting product, tribenzamidomethyl hydrazine, precipitates from the reaction mixture and can be isolated in high yield by simple filtration. mdpi.com
While the benzamidomethylation of hydrazine itself is documented, the direct synthesis of this compound through a successive benzamidomethylation and subsequent reduction/conversion process is not a commonly reported or standard synthetic route. The primary methods for synthesizing this compound typically involve the alkylation of hydrazine with methylating agents or the reductive methylation of hydrazine derivatives. dtic.milwikipedia.org For instance, the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid, is a well-established method for the methylation of primary and secondary amines to their tertiary counterparts and has been applied to hydrazine derivatives. wikipedia.orgresearchgate.netjk-sci.com
The research on the benzamidomethylation of hydrazine primarily focuses on creating more complex, substituted hydrazines with potential biological activity, leveraging the benzamido moiety. mdpi.com The synthesis of a simple alkylhydrazine like this compound is generally achieved through more direct and efficient methylation strategies.
Below is a table summarizing the research findings for the benzamidomethylation of a hydrazine scaffold as reported in the literature.
| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
| Hydrazine dihydrochloride, (Benzamidomethyl)triethylammonium chloride | Ethanol, Water, Triethylamine | Room temperature, overnight stirring | Tribenzamidomethyl hydrazine | 85% | mdpi.com |
Advanced Spectroscopic and Analytical Characterization Techniques for Tetramethylhydrazine
Vibrational Spectroscopy Studies of Tetramethylhydrazine
The vibrational modes of this compound have been extensively studied using both infrared (IR) and Raman spectroscopy. These techniques probe the quantized vibrational energy levels of the molecule, providing a characteristic "fingerprint" based on its structure and bonding.
Infrared (IR) Spectroscopy
The infrared spectra of this compound have been recorded in the gaseous, liquid, and solid states. researchgate.net The gas-phase IR spectrum, as provided by the National Institute of Standards and Technology (NIST), shows several prominent absorption bands. nist.gov Detailed analysis of the IR spectra allows for the assignment of specific vibrational modes to the observed frequencies.
Key vibrational modes observed in the infrared spectrum include C-H stretching, CH₃ deformation, N-N stretching, and various rocking and torsional modes. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. The deformation of the methyl groups gives rise to bands at lower frequencies. The N-N stretching vibration is a crucial indicator of the hydrazine (B178648) backbone's nature. Torsional modes, which involve the twisting around the N-N bond, are generally observed in the far-infrared region. researchgate.net
Table 1: Selected Infrared Absorption Bands for Gaseous this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2970 | C-H Asymmetric Stretch |
| 2865 | C-H Symmetric Stretch |
| 1470 | CH₃ Asymmetric Deformation |
| 1445 | CH₃ Symmetric Deformation |
| 1258 | CH₃ Rocking |
| 1160 | C-N Stretching |
| 1045 | C-N Stretching |
| 930 | N-N Stretch |
| 275 | Torsional Mode |
Note: This table is a representation of typical assignments and may not be exhaustive. Exact positions can vary based on the physical state and measurement conditions.
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy, providing information on non-polar or weakly polar vibrations. The Raman spectra of this compound have been recorded for the gas, liquid, and solid phases, and depolarization values have been measured to aid in the assignment of vibrational modes. researchgate.netacs.org The detailed interpretation of both IR and Raman spectra allows for a comprehensive characterization of the normal vibrations of the molecule. researchgate.netfurman.edu
Studies by J.R. Durig and colleagues have provided detailed vibrational assignments based on band contours, relative intensities, and depolarization ratios. researchgate.netacs.org The combination of IR and Raman data is essential for understanding the molecular symmetry and conformational properties of this compound. acs.orgglobalauthorid.com
Table 2: Selected Raman Shifts for Liquid this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment | Depolarization Ratio |
| 2965 | C-H Asymmetric Stretch | dp |
| 2860 | C-H Symmetric Stretch | p |
| 1465 | CH₃ Asymmetric Deformation | dp |
| 1440 | CH₃ Symmetric Deformation | p |
| 1255 | CH₃ Rocking | dp |
| 1040 | C-N Stretching | p |
| 935 | N-N Stretch | p |
| 440 | CNC Deformation | p |
| 270 | Torsional Mode | dp |
Note: 'p' denotes polarized and 'dp' denotes depolarized. This table presents a selection of key vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR provide valuable information about the electronic environment of the hydrogen, carbon, and nitrogen atoms, respectively.
¹H NMR Investigations
In the ¹H NMR spectrum of this compound, all twelve protons of the four methyl groups are chemically and magnetically equivalent due to the free rotation around the C-N and N-N bonds at room temperature. Consequently, a single sharp signal is expected. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen atoms.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.2 - 2.5 | Singlet |
¹³C NMR Investigations
The ¹³C NMR spectrum of this compound is expected to show a single resonance, as all four methyl carbon atoms are chemically equivalent. The chemical shift of these carbons is influenced by the attached nitrogen atom. PubChem indicates the existence of a ¹³C NMR spectrum for this compound in spectral databases. nih.gov
Based on standard ¹³C NMR chemical shift correlation tables, carbons singly bonded to a nitrogen atom typically appear in the range of 30-65 ppm. oregonstate.edulibretexts.org The four equivalent methyl carbons in this compound would therefore be expected to produce a single peak within this region.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~40 - 50 |
¹⁵N NMR Investigations
¹⁵N NMR spectroscopy provides direct information about the nitrogen environment. For this compound, the two nitrogen atoms are in identical chemical environments, which should result in a single peak in the ¹⁵N NMR spectrum. PubChem lists the availability of a ¹⁵N NMR spectrum for this compound. nih.gov
The chemical shift of nitrogen is sensitive to its hybridization and the nature of its substituents. For hydrazines, the ¹⁵N chemical shifts are typically found in a specific range. The ¹⁵N chemical shift for hydrazine itself is approximately -300 ppm relative to nitromethane (B149229). Alkyl substitution generally causes a downfield shift. Therefore, the ¹⁵N chemical shift for this compound is expected to be significantly downfield from hydrazine. Based on data for other alkylhydrazines, a chemical shift in the range of -200 to -250 ppm relative to nitromethane can be anticipated. science-and-fun.de
Table 5: Predicted ¹⁵N NMR Spectral Data for this compound
| Nitrogen | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~-220 to -240 (relative to CH₃NO₂) |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool in the study of this compound, providing insights into its molecular weight, structure, and fragmentation patterns. nist.govwikipedia.org
Electron Ionization Mass Spectrometry
Electron ionization (EI) is a widely used ionization method in mass spectrometry where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. chemguide.co.uklibretexts.org The mass spectrum of this compound obtained by EI provides a unique fragmentation pattern that serves as a "fingerprint" for its identification. nist.govchemguide.co.uk
The molecular ion peak for this compound (C₄H₁₂N₂) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 88.15 g/mol . nist.gov The fragmentation of the energetically unstable molecular ion results in a series of smaller, charged fragments. chemguide.co.uklibretexts.org The most abundant fragment ions observed in the EI mass spectrum of this compound are key to its structural elucidation.
Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 88 | [(CH₃)₂NN(CH₃)₂]⁺• (Molecular Ion) | Present, but not the base peak |
| 73 | [(CH₃)₂NNCH₃]⁺ | Significant |
| 44 | [N(CH₃)₂]⁺ | Base Peak (Most intense) |
| 43 | [HN(CH₃)CH₂]⁺ or [C₃H₇]⁺ | Significant |
| 42 | [N(CH₃)CH₂]⁺• or [C₃H₆]⁺• | Significant |
Data sourced from NIST Mass Spectrometry Data Center. nist.gov
The base peak at m/z 44 corresponds to the dimethylaminyl cation, [(CH₃)₂N]⁺, indicating the cleavage of the N-N bond is a highly favored fragmentation pathway. The peak at m/z 73 results from the loss of a methyl radical (•CH₃) from the molecular ion. figshare.com
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis, typically used to study the fragmentation of selected ions. lifesciencesite.comresearchgate.net In the context of this compound, tandem MS allows for the isolation of a specific fragment ion and its subsequent fragmentation, providing detailed information about its structure and the fragmentation pathways. figshare.comacs.org
For instance, the precursor ion with m/z 88 (the molecular ion) can be selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal the stepwise decomposition of the this compound cation. Studies have shown that near the dissociation threshold, the this compound ion primarily undergoes two fragmentation reactions: the loss of a methyl radical to form the ion at m/z 73, [(CH₃)₂NNCH₃]⁺, and the loss of methane (B114726) to produce a fragment ion at m/z 72, with the empirical formula C₃H₈N₂⁺•. figshare.com
The fragmentation pathways can be rationalized by considering the stability of the resulting ions and neutral species. chemguide.co.ukyoutube.com The elucidation of these pathways is critical for understanding the gas-phase ion chemistry of this compound.
High-Pressure Mass Spectrometry for Gas-Phase Equilibria
High-pressure mass spectrometry (HPMS) is a specialized technique that operates at significantly higher pressures (approaching 1 Torr) than conventional mass spectrometry. labmanager.comnih.gov This technique is particularly useful for studying ion-molecule reactions and determining gas-phase equilibria, such as proton affinities. researchgate.netjhuapl.edu
In the study of this compound, HPMS has been employed to measure its gas-phase basicity by determining the equilibrium constants for proton transfer reactions with reference compounds of known basicity, such as triethylamine (B128534) and 2,6-dimethylpyridine. researchgate.net These experiments, conducted at elevated temperatures (e.g., 550 K), have established that this compound is the least basic among a series of sixteen saturated tetraalkylhydrazines studied. researchgate.net The proton affinity of this compound was found to be approximately 0.7 kcal/mol lower than that of trimethylamine (B31210). researchgate.net
Electron Spectroscopy Techniques for this compound
Electron spectroscopy encompasses a group of techniques that measure the kinetic energy of electrons emitted from a substance upon interaction with photons, electrons, or ions, providing information about the electronic structure of the molecule.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy (PES) utilizes monochromatic radiation (usually UV or X-rays) to ionize a molecule and measures the kinetic energy of the ejected photoelectrons. nih.gov This technique provides direct experimental data on the binding energies of electrons in different molecular orbitals.
The photoelectron spectrum of this compound reveals information about its valence shell electronic structure. nih.govacs.org The spectrum exhibits bands corresponding to the ionization of electrons from various molecular orbitals. The lowest binding energy band is associated with the ionization of the nitrogen lone-pair electrons. Due to the interaction between the two nitrogen lone pairs, this band is split into two, corresponding to the symmetric and antisymmetric combinations of the lone-pair orbitals.
Studies have determined the ground-state adiabatic and vertical ionization energies of this compound from its threshold photoelectron spectrum. The adiabatic ionization energy (IEa), which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the ion, is 7.26 ± 0.16 eV. nih.gov The vertical ionization energy (IEv), which corresponds to the most probable transition from the neutral molecule to the ion, is 8.38 ± 0.01 eV. nih.gov The significant difference between the adiabatic and vertical ionization energies indicates a substantial change in geometry upon ionization. nih.gov
Table 2: Ionization Energies of this compound
| Ionization Energy Type | Value (eV) |
| Adiabatic (IEa) | 7.26 ± 0.16 |
| Vertical (IEv) | 8.38 ± 0.01 |
Data from a threshold-photoelectron spectroscopic study. nih.gov
Threshold Photoelectron Photoion Coincidence Spectroscopy (PEPICO)
Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy is a sophisticated technique that combines photoelectron and photoion detection in a single experiment. rsc.orgwikipedia.org In a TPEPICO experiment, molecules are ionized by a tunable monochromatic light source (like synchrotron radiation), and only the photoelectrons with near-zero kinetic energy (threshold electrons) are detected in coincidence with their corresponding photoions. mdpi.comnih.gov This allows for the preparation of ions with a well-defined internal energy, enabling detailed studies of their dissociation dynamics. figshare.comacs.org
TPEPICO has been instrumental in investigating the unimolecular dissociation reactions of the this compound radical cation. figshare.comacs.org By recording the breakdown curves (the fractional abundance of parent and fragment ions as a function of photon energy), researchers can determine the appearance energies of the fragment ions with high precision. acs.org
These experimental breakdown curves for this compound ions have been modeled using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to extract thermochemical data, such as the 0 K enthalpies of formation (ΔfH₀) for the fragment ions. acs.org For example, the 0 K enthalpy of formation for the [(CH₃)₂NNCH₃]⁺ fragment (m/z 73) has been determined to be 833 ± 5 kJ mol⁻¹. acs.org
Chromatographic Separations and Coupled Techniques for this compound
Chromatographic methods are fundamental in separating this compound from complex mixtures, allowing for its quantification and the identification of impurities or reaction byproducts.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. osti.govnist.gov It is effectively used to determine the purity of both commercial and purified this compound. osti.gov In one study, GC was employed to analyze impurities in tetrakis(dimethylamino)ethylene, where this compound was identified as a major impurity. osti.gov The technique can also be used to measure major impurities in a gas flow stream containing this compound vapor. osti.gov The National Institute of Standards and Technology (NIST) provides GC data for this compound, highlighting its importance in standardized analytical methods. nist.govnist.gov The Kovats retention index, a key parameter in GC, has been determined for this compound on a standard non-polar column. nih.gov
Coupled GC-MS for Reaction Mixture Analysis
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the separation and identification of components in complex reaction mixtures. This technique has been instrumental in the analysis of reactions involving this compound. For instance, GC-MS has been used to identify the products of reactions where this compound is observed as a byproduct. osti.govdp.tech In a study of the reaction of Ta(NMe2)5 with O2, this compound was identified in the reaction mixture using GC-MS. dp.tech
The mass spectrum of this compound obtained via electron ionization is well-documented, with characteristic peaks that allow for its unambiguous identification. nist.govnih.gov The NIST Chemistry WebBook provides reference mass spectral data for this compound, which is essential for the interpretation of GC-MS results. nist.gov The fragmentation pattern of this compound in the mass spectrometer is a key identifier.
| GC-MS Data for this compound | |
| Parameter | Value |
| NIST Number | 118867 |
| Library | Main library |
| m/z Top Peak | 42 |
| m/z 2nd Highest | 44 |
| m/z 3rd Highest | 88 |
| Data sourced from PubChem CID 43683 nih.gov |
Elemental Analysis and Stoichiometric Determinations in this compound Studies
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, confirming its empirical formula. For this compound (C4H12N2), elemental analysis verifies the expected percentages of carbon, hydrogen, and nitrogen. This technique is crucial for confirming the identity and purity of newly synthesized batches of this compound or its derivatives. The theoretical elemental composition of this compound serves as a benchmark for experimental results.
| Elemental Composition of this compound (C4H12N2) | |
| Element | Atomic Mass |
| Carbon (C) | 12.011 |
| Hydrogen (H) | 1.008 |
| Nitrogen (N) | 14.007 |
| Total |
Structural Elucidation through X-ray Crystallography of this compound Derivatives
While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging due to its low melting point, the structural analysis of its solid derivatives using X-ray crystallography provides invaluable insights into its bonding and stereochemistry. anton-paar.com This powerful technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. anton-paar.com
Elucidation of Tetramethylhydrazine Reaction Mechanisms and Reactivity
Tetramethylhydrazine as a Reagent in Organic Synthesis
The application of this compound as a primary building block or reagent in mainstream organic synthesis is not extensively documented. Its symmetrical and sterically hindered nature often makes it a less versatile precursor compared to hydrazine (B178648), monomethylhydrazine, or 1,1-dimethylhydrazine (B165182), which are more commonly employed in forming carbon-nitrogen bonds and constructing heterocyclic systems. organic-chemistry.orgresearchgate.netlongdom.org
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for creating pharmaceuticals, agrochemicals, and materials. nih.gov Methods for C-N bond formation are broadly categorized into reactions involving nucleophilic nitrogen and electrophilic carbon, or vice versa. While hydrazine and its simpler derivatives are common nucleophiles in these reactions, the use of this compound is not a standard method. Its four methyl groups significantly increase steric hindrance around the nitrogen atoms, impeding their ability to act as effective nucleophiles in substitution or addition reactions. Furthermore, the electron-donating nature of the four methyl groups enhances its propensity for oxidation, making it more likely to engage in single-electron transfer (SET) pathways rather than classical nucleophilic attack.
The synthesis of nitrogen-containing heterocycles is a major focus of medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.com Hydrazine and its derivatives are key reagents in the synthesis of numerous heterocyclic systems like pyrazoles, pyridazines, and triazoles, typically through condensation and cyclization reactions with dicarbonyl compounds or other suitable electrophiles. researchgate.netlongdom.org
However, the literature on the use of this compound for the de novo synthesis of heterocycles is sparse. Its structure lacks the N-H protons necessary for typical condensation-cyclization pathways that form aromatic heterocycles. For instance, the synthesis of pyrazoles often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, a reaction for which this compound is unsuited due to the absence of N-H bonds. While metal-catalyzed methods have been developed for tetrazine synthesis from nitriles and hydrazine nih.gov, similar applications involving this compound are not prevalent.
Redox Chemistry of this compound
The redox chemistry of this compound is its most defining characteristic. The presence of two adjacent nitrogen atoms with lone pairs results in a low ionization potential, making it a potent reducing agent that primarily reacts through electron transfer mechanisms.
Hydrazine and its derivatives are well-established reducing agents in organic chemistry. organic-chemistry.orgyoutube.com this compound can initiate reduction reactions by acting as an electron donor. The mechanism typically begins with a single-electron transfer (SET) from the this compound molecule to a suitable electron acceptor (substrate). This initial step generates the this compound radical cation (TMH•+) and the radical anion of the substrate.
The general mechanism can be outlined as:
Single-Electron Transfer (SET): (CH₃)₂N-N(CH₃)₂ + Substrate → [(CH₃)₂N-N(CH₃)₂]•+ + [Substrate]•−
Fragmentation/Reaction of Substrate Radical Anion: The generated radical anion can then undergo various reactions, such as fragmentation or protonation, leading to the final reduced product.
Fate of TMH•+: The this compound radical cation is relatively stable but can undergo further reactions, including disproportionation or reaction with other species in the medium.
This ability to generate radical ions makes this compound a potential initiator for radical chain reactions. However, its application is less common than other specialized SET reagents.
Table 1: Potential Substrates for Reduction by Hydrazine Derivatives
| Substrate Class | General Product | Notes |
|---|---|---|
| Nitroarenes | Anilines | A common transformation using hydrazine hydrate, often with a metal catalyst. organic-chemistry.org |
| Aldehydes/Ketones | Alkanes | The Wolff-Kishner reduction uses hydrazine, but requires basic conditions and high temperatures. |
| Alkynes | Alkanes | Can be reduced under certain conditions. |
This table illustrates the general reducing power of hydrazines; specific applications and conditions for this compound may vary and are not widely reported.
The oxidation of this compound has been investigated using chemical, electrochemical, and enzymatic methods. The primary pathway involves the sequential loss of electrons to form cationic intermediates.
The initial and most significant step is the one-electron oxidation to form the this compound radical cation, [ (CH₃)₂N-N(CH₃)₂ ]•+. This radical cation is notably stable and has been characterized by electron spin resonance (ESR) spectroscopy. nih.gov The stability is attributed to the delocalization of the unpaired electron over the two nitrogen atoms and the electron-donating effect of the eight C-H bonds.
Further oxidation can occur, leading to a dication, which is less stable and prone to fragmentation. Electrochemical studies of tetraalkylhydrazines have provided insight into the effects of molecular geometry on the stability and oxidation potentials of these species. acs.org In enzymatic systems, such as with prostaglandin (B15479496) hydroperoxidase, the oxidation of this compound proceeds through the radical cation, which can then be hydrolyzed to produce formaldehyde (B43269).
Proposed Oxidative Pathway: (CH₃)₂N-N(CH₃)₂ - e⁻ → [ (CH₃)₂N-N(CH₃)₂ ]•+ (Radical Cation) - e⁻ → [ (CH₃)₂N-N(CH₃)₂ ]²⁺ (Dication) → Fragmentation Products (e.g., Iminium Cations, Formaldehyde)
Table 2: Key Intermediates and Products in this compound Oxidation
| Species | Formula | Role/Characteristic |
|---|---|---|
| This compound | C₄H₁₂N₂ | Starting compound; reducing agent. |
| This compound Radical Cation | [C₄H₁₂N₂]•+ | Key intermediate; detected by ESR. nih.gov |
| This compound Dication | [C₄H₁₂N₂]²⁺ | Unstable intermediate from second oxidation. |
| Iminium Cation | [(CH₃)₂N=CH₂]⁺ | Likely fragmentation product after N-N bond cleavage. |
The oxidation of hydrazine-based fuels can be catalyzed by contact with various surfaces, particularly those of transition metal oxides. This process is critical in applications such as rocket propulsion, where hydrazines are used as hypergolic fuels that ignite upon contact with an oxidizer or a catalyst. gyanvihar.org
While specific studies detailing the surface-catalyzed oxidation of this compound are not abundant, the mechanism can be inferred from studies on related hydrazines like unsymmetrical dimethylhydrazine (UDMH). The catalytic oxidation on a metal oxide surface (e.g., Fe-Zr-O, V₂O₅) is believed to proceed via the following general steps: rsc.org
Adsorption: The this compound molecule adsorbs onto an active site on the catalyst surface.
Electron Transfer: The adsorbed molecule transfers an electron to the catalyst, forming the adsorbed radical cation.
Surface Reactions: The radical cation undergoes further reactions on the surface, including N-N bond scission and C-H or N-C bond cleavage, often involving surface oxygen species.
Desorption: The final oxidation products, such as N₂, H₂O, and CO₂, desorb from the surface, regenerating the catalytic site.
The efficiency and product distribution of these reactions are highly dependent on the nature of the catalyst, the reaction temperature, and the concentration of the oxidant. rsc.org
Investigation of Oxidative Pathways of this compound
Gas-Phase Reactions with Oxidizing Agents (e.g., Ozone)
Direct and detailed kinetic studies on the gas-phase reaction of 1,1,2,2-tetramethylhydrazine with ozone are not extensively documented in readily available literature. However, the reactivity can be inferred by examining studies on structurally similar methylated hydrazines, such as unsymmetrical dimethylhydrazine (UDMH or 1,1-dimethylhydrazine).
Research on the ozonolysis of UDMH reveals a complex reaction pathway that leads to a variety of products. mdpi.com The reaction is of significant interest as UDMH is considered a high-potential precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. mdpi.comnih.gov The product distribution in the UDMH-ozone system is highly dependent on the ratio of the reactants.
In gas-chromatography-mass spectroscopy (GC-MS) studies of the reaction between UDMH and ozone, a number of transformation products have been identified. mdpi.com These findings suggest that the reaction proceeds via mechanisms that include hydrogen abstraction and direct oxygen atom addition. mdpi.com The presence of hydroxyl radicals (HO•) has been shown to increase the formation of NDMA in the UDMH-ozone system. mdpi.com
Identified products from the gas-phase reaction of the analogous UDMH with ozone are listed below. mdpi.commtct.ac.in
| Product Name | Chemical Formula | Significance |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Major product, especially with excess ozone. mdpi.com |
| Formaldehyde dimethylhydrazone (FDMH) | C₃H₈N₂ | A major product observed in the UDMH-O₃ system. mdpi.com |
| 1,1,4,4-Tetramethyl-2-tetrazene (TMT) | C₄H₁₂N₄ | Minor product. mdpi.com |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Minor product. mdpi.com |
| Dimethylamine (B145610) | C₂H₇N | Identified as a reaction product. mdpi.commtct.ac.in |
| Water | H₂O | Identified as a reaction product. mdpi.commtct.ac.in |
| Nitrogen | N₂ | Identified as a reaction product. mdpi.commtct.ac.in |
Thermal Decomposition and Pyrolysis of this compound
The thermal decomposition of this compound involves the breaking of its chemical bonds under the influence of heat. While comprehensive kinetic models for this compound pyrolysis are not widely published, studies on the decomposition of various methylated hydrazines suggest primary reaction pathways.
Detailed kinetic parameters, such as activation energy and pre-exponential factors, for the pyrolysis of this compound are not extensively available in the reviewed literature. For related compounds like monomethylhydrazine (MMH), theoretical studies using quantum Rice–Ramsperger–Kassel (QRRK) theory have been employed to calculate potential barriers and reaction rate constants for decomposition pathways. mdpi.com These studies indicate that N-N and C-N bond fission are the dominant initial steps in the decomposition of methylated hydrazines. mdpi.com The decomposition rate for methyl-substituted hydrazines has been observed to follow the order: UDMH > MMH > Hydrazine. dntb.gov.ua
Research literature points towards key pathways for the decomposition of this compound and related compounds. A study on the very low-pressure pyrolysis of a series of hydrazines, including this compound, suggests that concerted deamination (elimination of an amine group) and dehydrogenation (elimination of hydrogen) are significant decomposition mechanisms. researchgate.net
During the atomic layer deposition of titanium nitride from tetrakis(dimethylamido)titanium, this compound has been identified as a product formed from the coupling of two dimethylamido ligands. acs.org This indicates the stability of the this compound molecule under certain conditions, but also points to the dimethylamino radical ((CH₃)₂N•) as a key intermediate in its chemistry. The pyrolysis of tetramethyl-2-tetrazene (B1233591) is noted to proceed via the formation of dimethylamino radicals, highlighting the importance of this radical in the decomposition pathways of related compounds. acs.org
Reactivity of this compound with Organometallic Compounds
This compound exhibits reactivity as a Lewis base, capable of donating its lone pairs of electrons on the nitrogen atoms to form coordination compounds with electron-deficient metal centers.
The interaction of this compound with organoaluminum compounds has been investigated, revealing specific reactivity patterns. Trimethylaluminum (Me₃Al) reacts with this compound (Me₂NNMe₂) to yield a 1:1 adduct. dntb.gov.uakaust.edu.sa Nuclear magnetic resonance (n.m.r.) spectra of the resulting complex suggest a cyclic structure for the product, formulated as Me₃Al:Me₂NNMe₂. dntb.gov.uakaust.edu.sa
In contrast, a different reactivity is observed with aluminum hydride. Freshly prepared aluminum hydride etherate (H₃Al·(Et₂O)n) was found to have no reaction with this compound. dntb.gov.uakaust.edu.sa This is attributed to the relative basicity of this compound, which is apparently insufficient to break apart the polymeric structure of aluminum hydride and displace the coordinating ether molecules. kaust.edu.sa
| Organoaluminum Reactant | This compound Reactivity | Product/Observation | Reference |
|---|---|---|---|
| Trimethylaluminum (Me₃Al) | Forms a 1:1 adduct | Me₃Al:Me₂NNMe₂, proposed cyclic structure | kaust.edu.sa, dntb.gov.ua |
| Aluminum hydride etherate (H₃Al·(Et₂O)n) | No reaction | This compound is not basic enough to disrupt the aluminum hydride polymer. | kaust.edu.sa, dntb.gov.ua |
The ability of this compound to act as a ligand in transition metal complexes has been demonstrated. Although it is a less common ligand compared to other hydrazines, early studies reported the formation of adducts with several transition metal and main group halides. Specifically, this compound was found to react with titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and boron trichloride (B1173362) (BCl₃) to form stable complexes. liverpool.ac.uk This behavior confirms its role as a Lewis base, donating its electron pairs to the electrophilic metal centers to form coordination complexes. The formation of such complexes is a foundational aspect of coordination chemistry. mtct.ac.inicm.edu.plchemistryjournal.netresearchgate.net
Theoretical and Computational Investigations of Tetramethylhydrazine
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods are used to determine the most stable three-dimensional arrangements of atoms in a molecule (its structure and conformation) and the energies associated with them.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. The B3LYP functional, a popular hybrid functional, has been employed in studies of tetramethylhydrazine and related compounds. acs.orgacs.org For instance, structural optimizations of this compound have been performed at the B3-LYP/6-31+G(d) level of theory to find the minimum energy geometry. acs.org Such calculations provide detailed information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. DFT methods are also used to calculate the thermochemical properties of hydrazine (B178648) derivatives. researchgate.net
Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation—the way electrons interact with each other. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are built upon the HF method to include electron correlation, leading to more accurate results. youtube.com
Studies on hydrazines have utilized the MP2 method with the 6-31G** basis set to investigate their structures and conformational energies. acs.org One significant finding from these calculations concerns the N-N bond length in this compound. The theoretical N-N bond length was calculated to be 1.436 Å at the 6-31G** MP2 level. acs.org This theoretical value suggests that an earlier experimental determination of 1.401 Å may be too short. acs.org Ab initio calculations have confirmed that the N-N bond length is strongly dependent on the torsional angle, a factor influenced by the repulsion between lone pairs of electrons on the nitrogen atoms. acs.org
| Method | N-N Bond Length (Å) | Source |
|---|---|---|
| MP2/6-31G** (Theoretical) | 1.436 | acs.org |
| Experimental | 1.401 | acs.org |
Computational Analysis of Electronic Structure and Bonding
Computational methods are also essential for analyzing how electrons are distributed within a molecule and the nature of the chemical bonds.
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. bccampus.calibretexts.org The valence shell electronic structure of this compound has been investigated by comparing conventional photoelectron spectra with theoretical calculations. acs.org The ionization energies of the valence molecular orbitals have been calculated using the Green's function method, allowing for the assignment of bands observed in the spectra. acs.org
These studies show that methyl substitution on the hydrazine backbone has the effect of lowering the ionization energy. acs.org The highest occupied molecular orbital (HOMO) in this compound involves the lone pair orbitals on the nitrogen atoms. Unfortunately, due to the computational demands of large molecules, some high-level basis sets like cc-pVTZ could not be used for this compound, which may introduce errors on the order of 0.3-0.4 eV in the calculated orbital energies. acs.org
The analysis of electron density provides insights into chemical bonding and reactivity. While detailed electron density analyses specifically for this compound are not extensively published, the methodologies are well-established for related compounds. imist.maimist.ma Methods such as the Weinhold 'Natural Bond Order' (NBO) scheme are used to analyze the energetic and geometric properties of substituted hydrazines, including this compound. researchgate.net NBO analysis can reveal details about charge distribution and the delocalization of electron density through hyperconjugative interactions. These factors, along with classical electrostatics, contribute to the wide variation in properties observed across the series of substituted hydrazines. researchgate.net
Theoretical Studies of Reaction Mechanisms and Kinetics
Understanding the reaction kinetics and mechanisms of hydrazine-based compounds is crucial, particularly for their application as fuels. mdpi.comresearchgate.net Computational chemistry is a key tool for analyzing the combustion and decomposition properties of these substances. researcher.life Theoretical studies typically involve calculating the potential energy surface for a reaction, identifying transition states and intermediates, and determining reaction rates and thermodynamic parameters. mdpi.com
For hydrazine derivatives, research has focused on mechanisms such as pyrolysis and oxidation. For example, quantum chemical calculations have been used to investigate the decomposition pathways of monomethylhydrazine (MMH) and its reaction with oxidizers like dinitrogen tetroxide (NTO). mdpi.comresearchgate.net These studies show that simple N-N and C-N bond fission to generate radicals are dominant decomposition pathways. mdpi.com Similarly, the reaction of hydrazines with ozone has been investigated theoretically to understand the formation of products like N-nitrosodimethylamine (NDMA) from unsymmetrical dimethylhydrazine (UDMH). researchgate.net Although specific kinetic studies for this compound are less common in the literature, the same theoretical approaches—employing methods like DFT and high-level ab initio calculations—are applied to construct detailed reaction mechanisms and predict the kinetic behavior of this and other hydrazine-based fuels. mdpi.comresearcher.life
Transition State Theory Applied to this compound Reactions
Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, which represents the highest energy point along a reaction coordinate. researchgate.net While extensive TST studies on this compound are not abundant, its application has been crucial in modeling the dissociation dynamics of its radical cation, ((CH₃)₂)NN(CH₃)₂⁺.
A notable application of TST is in the analysis of the unimolecular dissociation of the this compound cation, which has been investigated using threshold photoelectron photoion coincidence (TPEPICO) spectroscopy. The experimental data for the primary dissociation channels—methyl radical loss and methane (B114726) loss—were modeled using Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a microcanonical form of TST that is particularly suited for describing the rates of gas-phase unimolecular reactions. imist.mayoutube.comtravis-analyzer.deunito.it
For the methyl radical loss channel, standard RRKM theory was found to be insufficient to accurately model the experimental breakdown curve. A satisfactory fit required the implementation of Variational Transition State Theory (VTST). researchgate.net In VTST, the transition state is not assumed to be at the saddle point of the potential energy surface but is varied along the reaction coordinate to minimize the calculated rate constant. This approach is particularly important for reactions with no distinct energy barrier, such as the simple bond fission involved in methyl loss from the this compound cation. The successful application of VTST indicates a loose, product-like transition state for this dissociation pathway.
These studies demonstrate the power of TST and its variants in elucidating complex reaction mechanisms at a molecular level, providing calculated rate constants and activation energies that are essential for building accurate kinetic models.
Computational Modeling of Gas-Phase Reaction Dynamics
The gas-phase reaction dynamics of hydrazine-based compounds, including this compound, are of significant interest, particularly in the context of their use as high-energy fuels in rocket propulsion systems. mdpi.com Computational modeling provides a powerful tool to investigate the complex chemical kinetics, thermochemistry, and reaction mechanisms that occur during processes like combustion and pyrolysis under conditions that can be difficult to study experimentally.
A primary method for these investigations is ab initio molecular dynamics (AIMD). AIMD simulations model the motion of atoms over time by calculating the forces on them directly from electronic structure theory, without relying on pre-parameterized force fields. This approach allows for the exploration of complex reaction pathways, the breaking and forming of chemical bonds, and the identification of transient intermediates. For instance, AIMD has been used to study the combustion reactions of hydrazine with oxidizers like dinitrogen tetroxide, revealing mechanisms for the formation of various products. rsc.org
For larger-scale phenomena, such as the internal combustion processes within a rocket engine, Computational Fluid Dynamics (CFD) is employed. CFD models solve the equations of fluid motion and can be coupled with detailed chemical kinetic mechanisms to simulate the interplay between fluid flow, heat transfer, and chemical reactions. While comprehensive CFD models specifically for this compound combustion are not widely published, the methodologies developed for related fuels like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) are directly applicable. nih.gov These models are crucial for optimizing engine performance and understanding ignition delays and combustion stability.
These computational tools, from the molecular scale (AIMD) to the macroscopic scale (CFD), are essential for constructing the detailed pyrolysis and combustion reaction models needed to predict and improve the performance of hydrazine-based fuels.
Thermodynamic and Energetic Calculations
Enthalpies of Formation and Dissociation
The enthalpy of formation (ΔfH°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound in the gas phase, G3 (Gaussian-3) calculations have proposed a heat of formation of 95 kJ/mol. This theoretical value was suggested to correct a previously reported erroneous experimental value.
| Compound | Enthalpy of Formation (Gas, kJ/mol) | N-N Bond Dissociation Energy (kJ/mol) |
| This compound | 95 (Calculated) | Not directly calculated; expected to be <259 |
| Hydrazine (N₂H₄) | 95.4 (Experimental) | 278 ± 4 (Calculated) |
| Monomethylhydrazine (MMH) | 94 ± 4 (Calculated) | 272 ± 4 (Calculated) |
| Unsymmetrical Dimethylhydrazine (UDMH) | 80 ± 4 (Calculated) | 259 ± 12 (Calculated) |
Data sourced from referenced computational studies.
Proton Affinity and Basicity Studies in Gas and Solution Phases
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, providing a measure of its intrinsic basicity. The gas-phase basicity (GB) is the corresponding Gibbs free energy change. These properties have been determined for a series of sixteen saturated tetraalkylhydrazines, including this compound, using high-pressure mass spectrometry. dntb.gov.ua
In these experiments, proton-transfer equilibria between the hydrazines and reference bases (such as triethylamine (B128534) and 2,6-dimethylpyridine) were measured at 550 K. dntb.gov.ua The studies found that this compound is the least basic among the tetraalkylhydrazines investigated, possessing the lowest proton affinity. dntb.gov.ua This is attributed to the electronic effects of the alkyl substituents.
The pKa values, which describe basicity in aqueous solution, were also measured for the soluble compounds in the series. dntb.gov.ua Comparing gas-phase and solution-phase basicities allows for the elucidation of solvation effects on the protonation equilibria.
| Compound | Proton Affinity (PA) (kcal/mol) | Gas-Phase Basicity (GB) (kcal/mol) |
| This compound | 226.8 | 219.4 |
| Tetraethylhydrazine | 231.6 | 224.2 |
| Triethylamine (Reference) | 231.6 | 223.8 |
| 2,6-Dimethylpyridine (Reference) | 229.4 | 221.7 |
Data from Nelsen et al. (1988), measured at 550 K. dntb.gov.ua
Electron Transfer Equilibria and Ionization Energies
The energy required to remove an electron from a molecule in the gas phase is its ionization energy (IE). youtube.com Photoelectron spectroscopy is a powerful technique for determining ionization energies. A distinction is made between the adiabatic and vertical ionization energies. uit.no The adiabatic IE is the minimum energy required to remove an electron from the neutral molecule in its ground vibrational state to produce the cation, also in its ground vibrational state. uit.no The vertical IE is the energy required to remove the electron without any change in the molecular geometry, often resulting in a vibrationally excited cation. uit.no
The electronic structure of this compound has been studied using threshold photoelectron spectroscopy. These experiments, supported by ab initio calculations, provide precise values for its ionization energies. dntb.gov.ua Due to the significant change in geometry that occurs upon ionization (the cation becomes more planar at the nitrogen centers), there is a large difference between the adiabatic and vertical IE values.
| Property | Value (eV) | Method |
| Adiabatic Ionization Energy (IEₐ) | 7.26 ± 0.16 | Threshold Photoelectron Spectroscopy |
| Vertical Ionization Energy (IEᵥ) | 8.38 ± 0.01 | Threshold Photoelectron Spectroscopy |
Data from Boulanger et al. (2008). dntb.gov.ua
These ionization energies are fundamental to understanding the electron transfer properties of this compound. Studies comparing gas-phase ionization potentials with solution-phase electrochemical oxidation potentials (E⁰) provide insight into the solvation energies of the resulting radical cations.
Computational Spectroscopic Prediction and Interpretation
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These methods allow for the assignment of experimental spectra and the investigation of molecular structure and bonding.
Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is typically performed using Density Functional Theory (DFT) calculations. The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, a harmonic vibrational frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. The intensities of IR absorptions are determined from the changes in the molecular dipole moment during each vibration, while Raman intensities depend on changes in polarizability. While specific, detailed computational studies of the full vibrational spectrum of this compound are not prominent in the literature, these standard DFT methods are routinely applied to organic molecules and provide frequencies that, when appropriately scaled, show good agreement with experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful aid in structure elucidation. The most common computational approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. imist.madntb.gov.ua This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.ma To convert these shielding values (σ) into the commonly reported chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, usually tetramethylsilane (TMS).
δ_calc = σ_TMS - σ_sample
The accuracy of DFT-GIAO calculations has improved significantly, with modern functionals and basis sets often predicting ¹H and ¹³C chemical shifts with mean absolute errors of less than 0.2 ppm and 2.5 ppm, respectively, when compared to experimental values. While a specific benchmark study for this compound is not available, the application of these well-established computational protocols would be expected to yield reliable predictions of its ¹H and ¹³C NMR spectra, aiding in the assignment of the single expected signal for the twelve equivalent protons and the single signal for the four equivalent carbons.
Vibrational Frequency Calculations
Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. q-chem.com These calculations are essential for identifying molecular structures and understanding their vibrational dynamics. The process begins with finding a stationary point on the potential energy surface through geometry optimization, which must be performed at the same level of theory as the frequency analysis itself. q-chem.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often employing functionals like B3LYP. nih.gov The calculations yield a set of normal modes of vibration, each with a corresponding frequency. q-chem.com These theoretical frequencies often require scaling by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov The discrepancy between theoretical and experimental values can also arise because calculations are typically performed for molecules in the gaseous state, whereas experiments might be conducted in the solid or liquid phase. nih.gov
For this compound, such calculations would predict the frequencies of various vibrational modes, including N-N stretching, C-N stretching, and the various bending and rocking motions of the methyl groups. This information is invaluable for interpreting experimental IR and Raman spectra.
Below is a hypothetical table representing the kind of data that would be generated from a DFT vibrational frequency calculation for this compound.
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Assignment |
| 1 | A | 2980 | CH₃ Asymmetric Stretch |
| 2 | A | 2965 | CH₃ Symmetric Stretch |
| 3 | A | 1460 | CH₃ Asymmetric Bend |
| 4 | A | 1445 | CH₃ Symmetric Bend (Umbrella) |
| 5 | B | 1150 | C-N Stretch |
| 6 | B | 980 | N-N Stretch |
| 7 | A | 280 | C-N-N Bend |
| 8 | B | 150 | Torsion |
Note: The data in this table is illustrative and does not represent experimentally verified or published computational results for this compound.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of NMR chemical shifts through computational methods is a valuable tool for assigning spectra and confirming structural hypotheses. mdpi.comnih.gov The chemical shift (δ) of a nucleus is determined by its local magnetic environment, which is influenced by the shielding effect of the surrounding electron density. libretexts.org
Computational approaches calculate the nuclear magnetic shielding tensor (σ), which is then used to determine the chemical shift relative to a reference standard, such as tetramethylsilane (TMS). libretexts.orgauremn.org DFT calculations are a common method for predicting NMR shielding. vu.nl To achieve high accuracy, it is often necessary to use specialized techniques like the Gauge-Including Atomic Orbital (GIAO) method, which mitigates the problem of gauge-origin dependence in the calculations. vu.nlrespectprogram.org
In recent years, machine learning (ML) has emerged as a powerful alternative for predicting NMR chemical shifts with high accuracy. mdpi.comnih.gov ML models are trained on large datasets of experimentally measured spectra and molecular structures to learn the complex relationships between structure and chemical shift. researchgate.net These methods can achieve mean absolute errors of less than 0.10 ppm for ¹H NMR predictions and can account for solvent effects, which are a critical factor influencing chemical shifts. mdpi.comliverpool.ac.uk
For this compound, all twelve protons are chemically equivalent due to the molecule's symmetry. Therefore, a ¹H NMR spectrum would be expected to show a single peak. Computational methods would be employed to predict the precise chemical shift of this peak, aiding in the analysis of experimental spectra.
The following table illustrates the type of output expected from an NMR chemical shift prediction for this compound.
| Nucleus | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H (Methyl Protons) | 2.35 |
| ¹³C (Methyl Carbons) | 48.5 |
| ¹⁴N | -320 |
Note: The data in this table is for illustrative purposes and is not based on published computational results for this compound.
Applications of Tetramethylhydrazine in Advanced Chemical Systems
Tetramethylhydrazine as a Precursor in Materials Science
In the field of materials science, this compound is not typically used as a primary chemical introduced into a reaction. Instead, it often emerges as a key reactive intermediate or a byproduct that influences the outcome of sophisticated deposition processes. Its formation from metal-amido precursors is a critical aspect of its application in creating thin films and inorganic materials.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds materials one atomic layer at a time through sequential, self-limiting surface reactions. While not a primary reactant, this compound is an important gas-phase product formed during certain ALD processes, particularly those using metal precursors with dimethylamino ligands, such as tetrakis(dimethylamino)titanium (B1230069) (TDMAT) or tris(dimethylamido)aluminum (TDMAA).
During the ALD cycle, these precursors are introduced to a substrate surface. The dimethylamino ((CH₃)₂N⁻) ligands play a crucial role. In some reactions, these ligands can be eliminated from the metal center, and two such radicals can recombine in the gas phase to form stable this compound. This process is a form of reductive coupling. google.com
One notable research finding demonstrated a "ligand-induced reduction" process during the ALD of titanium dioxide (TiO₂) onto iron(III) oxide (γ-Fe₂O₃) nanoparticles. In this system, the dimethylamino ligands from the titanium precursor acted as a reducing agent for the iron oxide substrate. The ligands were oxidized and recombined to form gaseous this compound, which was identified as the oxidation product. This reaction concertedly reduced the γ-Fe₂O₃ to magnetite (Fe₃O₄) while simultaneously coating the nanoparticles with a TiO₂ shell. lookchem.com This synchronous coating-reduction reaction highlights a sophisticated application where the formation of this compound is integral to achieving a specific, complex core/shell nanostructure. lookchem.com
Table 1: Role of this compound Formation in ALD
| ALD Process | Precursor(s) | Substrate | Role of this compound | Outcome |
|---|---|---|---|---|
| TiO₂ Coating | Tetrakis(dimethylamino)titanium (TDMAT) | γ-Fe₂O₃ Nanoparticles | Formed as an oxidation byproduct of (CH₃)₂N⁻ ligands. | Synchronous reduction of substrate (γ-Fe₂O₃ → Fe₃O₄) and coating with TiO₂. lookchem.com |
| AlN Deposition | Tris(dimethylamido)aluminum (TDMAA), Ammonia (B1221849) | Silicon | Formed via reductive coupling of dimethylamine (B145610) radicals in the gas phase. | Contributes to complex gas-phase chemistry during aluminum nitride film growth. google.com |
The synthesis of inorganic nitrides, such as aluminum nitride (AlN) and titanium nitride (TiN), often relies on ALD or chemical vapor deposition (CVD) methods where this compound formation is a key mechanistic feature. google.commdpi.com Inorganic nitrides are sought after for their properties like high hardness, thermal stability, and specific electronic characteristics. lohtragon.com
In the ALD of aluminum nitride from TDMAA and ammonia, the reaction mechanism involves more than simple ligand exchange. Studies have shown that surface reactions include β-hydride elimination and ligand decomposition. google.com In the gas phase, dimethylamine radicals generated from the precursor can undergo a coupling reaction to form this compound. google.com
(CH₃)₂N• + •N(CH₃)₂ → (CH₃)₂N–N(CH₃)₂
Industrial Chemical Applications
Beyond materials science, this compound finds use in specialized industrial chemical applications, leveraging its properties as a gas-forming agent and as an energetic component in propellant systems.
Chemical blowing agents are additives used in polymer processing to create a cellular or foamed structure. wikipedia.orglehvoss.it This process reduces density and material consumption while improving properties like thermal and acoustic insulation. semanticscholar.org These agents work by decomposing under heat to release a gas (commonly N₂ or CO₂), which forms bubbles within the polymer matrix. lohtragon.comlehvoss.it
Hydrazine (B178648) and other nitrogen-based materials are a known class of chemical blowing agents. wikipedia.org Specifically, this compound has been identified for its utility in this area, particularly in the production of rigid polyurethane foams. lookchem.comgoogleapis.com In these applications, it is introduced into the polymer formulation. During the heated processing stage, it decomposes to generate gas, which acts as the foaming agent to create the desired cellular structure in the final polymer product.
This compound is a constituent of high-energy propellant formulations, where it functions as a hypergolic fuel. Hypergolic propellants consist of a fuel and an oxidizer that ignite spontaneously upon contact, eliminating the need for a separate ignition system. google.comnasa.gov This property provides highly reliable ignition, which is critical for spacecraft propulsion systems used for orbital maneuvering and attitude control. mdpi.com
Hydrazine and its methylated derivatives, like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), are well-established hypergolic fuels. mdpi.comnasa.gov this compound is listed among these compounds for use in liquid fuel compositions, often with a strong oxidizer such as nitrogen tetroxide (N₂O₄). google.com A US patent describes fuel compositions consisting of hydrazine and various hydrazine derivatives, including this compound, that combust spontaneously with nitrogen tetroxide to produce thrust. google.com Furthermore, this compound has been identified as a transformation product of the widely used rocket fuel UDMH, indicating its presence in environments associated with space launch activities. researchgate.net
Table 2: this compound in Hypergolic Systems
| Component Type | Chemical Name | Role/Property | Common Oxidizer |
|---|---|---|---|
| Hypergolic Fuel | This compound | Spontaneous ignition upon contact with an oxidizer. | Nitrogen Tetroxide (N₂O₄) google.com |
| Hypergolic Fuel | Hydrazine | Storable liquid fuel. | Nitrogen Tetroxide (N₂O₄) mdpi.com |
Historical Trajectories and Evolving Research Paradigms of Tetramethylhydrazine
Chronology of Key Discoveries in Tetramethylhydrazine Chemistry
The scientific inquiry into this compound, a symmetrically substituted hydrazine (B178648) derivative, has progressed through distinct phases of discovery, from its initial synthesis to detailed investigations of its structural and electronic properties.
The mid-20th century marked the initial period of synthesis and characterization. In 1956, an improved method for synthesizing this compound was reported by Robert T. Beltrami and Eugene R. Bissell, indicating that earlier synthetic routes existed, though they were likely less efficient. acs.org This work provided a more accessible means of producing the compound for further study. Shortly after, in 1959, the compound was subjected to electron impact studies by Dibeler, Franklin, and Reese, which were among the early efforts to understand its behavior under ionization. nist.gov
The latter part of the 20th century and the early 21st century saw a shift towards studying the compound's electronic structure and reactivity, particularly the properties of its radical cation. Prostaglandin (B15479496) endoperoxide synthase was found to catalyze the oxidation of this compound, producing the corresponding radical cation, which was detected using electron spin resonance (ESR) spectroscopy. chemsrc.com The unique stability and characteristics of tetraalkylhydrazine radical cations, compared to their neutral precursors, became a subject of significant interest. researchgate.net These investigations were crucial for understanding electron transfer processes involving hydrazine derivatives.
More recent research has focused on the thermochemistry and fragmentation pathways of ionized this compound. Studies using threshold photoelectron photoion coincidence spectroscopy have investigated the unimolecular dissociation reactions of the this compound radical cation, identifying the loss of a methyl radical and methane (B114726) as the primary dissociation channels near the threshold energy. figshare.com These findings are vital for developing detailed chemical kinetics models, particularly relevant in fields like combustion and materials science where hydrazine derivatives are used. mdpi.com
Table 1: Timeline of Key Research Milestones for this compound
| Date | Discovery or Milestone | Significance | Reference |
|---|---|---|---|
| 1956 | Publication of an improved synthesis method. | Facilitated broader availability of the compound for research. | acs.org |
| 1959 | Electron impact studies on this compound. | Provided early data on its ionization and fragmentation behavior. | nist.gov |
| 1972 | Vibrational spectra (IR and Raman) analysis. | Determined that the molecule exists in a gauche conformation with C2 symmetry. | researchgate.net |
| 1985 | Detection of the this compound radical cation. | Demonstrated its formation via enzymatic oxidation, studied by ESR spectroscopy. | chemsrc.com |
| 1988 | Study of proton affinities and pKa values. | Compared proton-transfer and electron-transfer equilibria for a series of tetraalkylhydrazines. | researchgate.net |
| 2003 | Application of Density Functional Theory (DFT) calculations. | Predicted thermochemical and structural parameters, comparing them with related hydrazines. | researchgate.net |
| 2008 | Threshold photoelectron photoion coincidence spectroscopy studies. | Investigated the detailed dissociation pathways of the radical cation. | figshare.com |
Development of Research Methodologies in the Study of this compound
The methodologies used to study this compound have evolved significantly, mirroring the broader advancements in analytical chemistry. solubilityofthings.com From classical chemical analysis, the toolkit has expanded to include sophisticated spectroscopic, chromatographic, and computational techniques, each providing deeper insights into the molecule's structure, behavior, and properties.
Spectroscopic Techniques
Spectroscopy has been a cornerstone in the characterization of this compound.
Mass Spectrometry (MS): Early electron ionization mass spectrometry provided fundamental data on the molecule's mass-to-charge ratio and fragmentation patterns. nist.gov Over time, more advanced techniques like tandem mass spectrometry were employed to study the dissociation of the radical cation in detail. figshare.com High-pressure mass spectrometry has also been used to determine proton affinities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR spectroscopy have been utilized to elucidate the chemical environment of the carbon and nitrogen atoms within the molecule, confirming its symmetrical structure. nih.gov
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy have been pivotal in determining the conformational structure of this compound. researchgate.net By analyzing the vibrational modes in different phases (gas, liquid, and solid), researchers confirmed the prevalence of the gauche conformer. researchgate.net
Photoelectron Spectroscopy (PES): This technique has been applied to measure the ionization potentials of this compound, providing critical information about its electronic structure and the energy levels of its molecular orbitals. nist.govacs.org
Chromatographic Methods
Chromatography is an essential technique for separating and analyzing hydrazine compounds. khanacademy.orgnih.gov
Gas Chromatography (GC): Gas chromatography is a primary method for the analysis of volatile compounds like this compound. nist.gov The evolution of GC from packed columns to high-resolution capillary columns has significantly improved separation efficiency and sensitivity. researchgate.net The coupling of GC with mass spectrometry (GC-MS) is a powerful combination for both identifying and quantifying this compound, even in complex mixtures. researchgate.net
Computational Chemistry
The advent of powerful computing has introduced theoretical and computational methods as a key research tool.
Density Functional Theory (DFT): DFT calculations have been used to model the thermochemistry and structure of this compound and related compounds. researchgate.net These computational studies allow for the prediction of properties such as heats of formation and bond dissociation energies, complementing experimental findings and providing insights into molecular stability and reactivity. researchgate.netmdpi.com
Table 2: Evolution of Analytical Techniques for this compound
| Methodology | Application to this compound | Key Insights Provided | Reference |
|---|---|---|---|
| Vibrational Spectroscopy (IR/Raman) | Analysis of spectra in gas, liquid, and solid phases. | Determination of molecular structure (gauche conformation, C2 symmetry). | researchgate.net |
| Mass Spectrometry (MS) | Electron ionization, tandem MS, and high-pressure MS. | Molecular weight verification, fragmentation pathways, and proton affinity. | researchgate.netfigshare.comnist.gov |
| Nuclear Magnetic Resonance (NMR) | ¹³C and ¹⁵N NMR spectral analysis. | Confirmation of chemical structure and electronic environment of nuclei. | nih.gov |
| Gas Chromatography (GC) | Analysis using packed and capillary columns, often coupled with MS. | Separation and quantification. | nist.govresearchgate.net |
| Photoelectron Spectroscopy (PES) | Measurement of ionization energies. | Information on electronic structure and molecular orbital energies. | acs.org |
| Computational Chemistry (DFT) | Theoretical calculations of molecular properties. | Prediction of thermochemistry, structure, and stability. | researchgate.net |
Future Research Directions in Tetramethylhydrazine Chemistry
Exploration of Novel Synthetic Pathways
The traditional synthesis of tetramethylhydrazine often involves the reaction of dimethylamine (B145610) with sodium nitrite (B80452) under acidic conditions, followed by a reduction step. ontosight.ai While established, researchers are actively exploring more efficient, safer, and environmentally benign synthetic routes.
Future research is directed towards methods that offer higher yields, reduce hazardous byproducts, and are amenable to industrial-scale production. researchgate.net A promising avenue is the exploration of electrochemical synthesis. For instance, studies on the synthesis of related energetic materials have shown that this compound can be formed in substantial quantities through the condensation of dimethylamino radicals generated during the electrochemical process. researchgate.net This points toward the potential for developing a direct and controlled electrochemical synthesis for this compound itself.
Another novel context for this compound formation is during atomic layer deposition (ALD) processes. The recombination of two dimethylaminyl radicals, originating from metal-amido precursors, has been identified as a potential reaction pathway to produce this compound in the gas phase. rsc.org Investigating and controlling this in-situ generation could lead to new applications in materials synthesis. An improved synthesis compatible with existing industrial facilities, possibly building on these newer concepts, remains a significant goal. researchgate.net
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. Future research will increasingly employ a combination of state-of-the-art experimental and theoretical tools to unravel the intricate details of its chemical transformations. danlehnherr.com
Key areas of focus include:
Decomposition and Oxidation: Mechanistic studies on the thermal decomposition and autooxidation of this compound are fundamental. dtic.milresearchgate.net Advanced investigations, similar to those performed on other hydrazines, could involve shock tube experiments and detailed kinetic modeling to understand its behavior under various pressures and temperatures. researchgate.net The reaction of hydrazines with oxidants like ozone is known to produce a complex mixture of products, and detailed mechanistic studies are needed to identify these pathways and potential toxic byproducts. researchgate.net
Radical Reactions: Many reactions involving hydrazines proceed through radical intermediates. nih.gov A proposed mechanistic scheme for the inhibition of monoamine oxidases by related hydrazines involves the formation of a diazene (B1210634) which then reacts with oxygen to form an alkyl radical. nih.gov Elucidating the specific radical pathways for this compound is essential for predicting its behavior in various chemical environments, from biological systems to high-temperature applications.
Surface Chemistry and Catalysis: The interaction of this compound with surfaces is critical, particularly in catalysis and materials science. Advanced mechanistic studies, like those using density functional theory (DFT) to investigate hydrazine (B178648) decomposition on metal surfaces such as Iridium, can provide profound insights. rsc.org Such studies reveal preferential bond scission pathways (e.g., N-N bond cleavage) and the role of co-adsorbed species, which are directly applicable to understanding the reactions of this compound. rsc.org
Expansion of Theoretical and Computational Models
Theoretical and computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing insights that are difficult to obtain through experiments alone. danlehnherr.comimist.maimist.ma Future research will focus on expanding the scope and accuracy of these models.
The application of Density Functional Theory (DFT) and high-level ab initio methods is central to this effort. scite.aiacs.org Researchers utilize these methods to calculate key thermodynamic and electronic parameters. A significant area of investigation is the N-N homolytic bond dissociation enthalpy (BDE), which is a direct measure of the bond's strength and a critical parameter for understanding thermal stability. scite.aiacs.org Various computational methods have been benchmarked for their accuracy in predicting these values for hydrazine derivatives. scite.ai
Future directions in this area include:
Developing More Accurate Functionals: The quest for more accurate and efficient DFT functionals that can reliably predict the properties of hydrazine compounds continues. scite.ai
Modeling Complex Reaction Environments: Moving beyond gas-phase calculations to model reactions in solution or on catalytic surfaces presents a significant challenge and a key research frontier. rsc.org
Guiding Materials Design: As seen in fields like metal-organic frameworks (MOFs), computational modeling can guide the design of new materials by predicting their electronic properties and photocatalytic activity. rsc.org A similar approach can be used to design systems where this compound or its derivatives act as precursors or ligands.
| Computational Method/Theory | Application to Hydrazine Derivatives | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, M05-2X) | Calculation of molecular geometries, electronic properties (HOMO/LUMO), and reaction pathways. | Provides insights into reactivity, stability, and electronic structure. M05-2X has shown high accuracy for N-N BDEs. | imist.mascite.ai |
| Ab Initio Methods (e.g., G3, G4, CBS-QB3) | High-accuracy calculation of thermodynamic properties like bond dissociation enthalpies (BDEs). | Serve as a benchmark for calibrating more cost-effective DFT methods. | scite.aiacs.org |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Helps to understand the electronic factors influencing bond strength and reactivity. | scite.ai |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and their interactions over time. | Can be used to model conformational changes and interactions in condensed phases. | kallipos.gr |
Development of New Analytical Tools for Detection and Quantification
The development of fast, sensitive, and selective analytical methods for this compound is crucial for process monitoring, environmental assessment, and quality control. While standard methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) exist for hydrazines, they often require cumbersome derivatization steps to improve volatility or detectability and can be subject to interference. cdc.govsielc.comosha.gov
Future research is aimed at overcoming these limitations by developing more advanced and direct analytical tools:
Advanced Hyphenated Techniques: The use of powerful hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS-SPE-NMR (Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-NMR) can provide comprehensive structural information and quantification without derivatization. nih.gov
Novel Detection Strategies: The development of sensors based on Molecularly Imprinted Polymers (MIPs) offers a promising route to highly selective and sensitive detection of this compound in complex matrices. mdpi.com
In-Situ Analysis of Intermediates: For advanced mechanistic studies, identifying short-lived reactive intermediates is key. Novel techniques like photoionization mass spectrometry and photoelectron photoion coincidence spectroscopy, often utilizing synchrotron radiation, are emerging as powerful tools for the isomer-selective detection of radicals and other transient species in real-time. rsc.org This allows for a direct window into reaction mechanisms, moving beyond the analysis of only stable starting materials and final products.
| Analytical Technique | Principle/Application for Hydrazines | Future Direction/Improvement | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds. Often requires derivatization for hydrazines (e.g., with acetone). Coupled with detectors like FID or NPD. | Development of direct injection methods or faster, more efficient derivatization reactions. | cdc.govsielc.com |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase. Derivatization (e.g., with benzaldehyde) is common to add a UV-active chromophore. | Use of more advanced detectors (e.g., mass spectrometry) to eliminate the need for derivatization. Development of MIP-based columns for selective separation. | cdc.govosha.govmdpi.com |
| Spectrophotometry | Colorimetric methods based on reaction with an agent like p-dimethylaminobenzaldehyde. | While simple, it can suffer from interferences. Future use may be limited to screening applications. | cdc.gov |
| Photoionization Mass Spectrometry | In-situ, isomer-selective detection of gas-phase reactive intermediates (e.g., radicals). | A cutting-edge tool for detailed mechanistic investigations of decomposition and oxidation reactions. | rsc.org |
| LC-NMR-MS | Combination of separation (LC) with powerful structure elucidation detectors (NMR, MS). | Enables unambiguous identification and quantification of compounds in complex mixtures without derivatization. | nih.gov |
Emerging Applications in Chemical Synthesis and Materials Science
While this compound has established roles as a reagent and precursor in organic and pharmaceutical synthesis, future research is uncovering novel applications, particularly in the realm of materials science. ontosight.aiontosight.ai
A significant emerging application is its role in the synthesis of advanced nanomaterials via Atomic Layer Deposition (ALD). Research has shown that during the ALD process using certain metal-amido precursors, the dimethylamino ligand can be released and subsequently recombine to form this compound. rsc.org This in-situ generated this compound can then act as a reducing agent. This discovery has enabled a novel, one-step process for the synchronous coating and reduction of substrates, for example, in the formation of Fe₃O₄/TiO₂ core/shell nanoparticles from γ-Fe₂O₃. rsc.org This concerted approach, where the precursor ligand byproduct is harnessed for a useful chemical transformation, opens the door to designing numerous new material combinations. rsc.orgwindows.net
Furthermore, this compound is relevant to the field of energetic materials. It is a known byproduct and synthetic intermediate related to compounds like 1,1,4,4-tetramethyl-2-tetrazene (TMTZ), which is being investigated as a potential high-performance, lower-toxicity replacement for traditional hydrazine-based rocket propellants. researchgate.netresearchgate.net Understanding the chemistry of this compound is therefore linked to the development and purification of next-generation energetic materials.
Q & A
Q. What experimental methods are used to study the oxidation pathways of TMH in biochemical systems?
TMH oxidation by prostaglandin endoperoxide synthase can be analyzed via electron spin resonance (ESR) spectroscopy to detect radical cation intermediates (e.g., TMH radical cation). Concurrent N-demethylation reactions generating formaldehyde are quantified using spectrophotometric assays (e.g., Nash reagent for formaldehyde detection). Experimental design should include controls with arachidonic acid to validate peroxidative metabolism and inhibitors like indomethacin to confirm enzyme specificity .
Q. How can TMH be synthesized and purified for laboratory use?
TMH is typically synthesized via alkylation of hydrazine derivatives. Advanced methods involve methyl carborane reagents (e.g., CH₃(CHB₁₁R₅X₆)) for dimethylation, which require inert conditions due to their high electrophilicity. Purification involves fractional distillation under nitrogen to avoid oxidation, with purity verified via ¹H NMR (single resonance at 2.25 ppm) and refractive index (n²⁰/D: 1.404) .
Q. What are the key structural and spectroscopic properties of TMH critical for reaction characterization?
TMH exhibits a gauche conformation with an N–N bond length of ~1.436 Å (MP2/6-31G**), differing from earlier experimental reports (1.401 Å). Key spectroscopic markers include a ¹H NMR singlet at 2.25 ppm (symmetrical methyl groups) and a UV-Vis absorption peak at 254 nm. Computational studies (DFT/B3LYP) are recommended to resolve discrepancies between experimental and theoretical bond lengths .
Advanced Research Questions
Q. How do computational methods address contradictions in TMH’s N–N bond length and conformational energetics?
Hybrid QM/MM approaches (e.g., MP2/6-31G** with MM3 force fields) reconcile discrepancies by modeling torsion–stretch interactions and lone-pair repulsion effects. For example, syn/anti conformers show elongated N–N bonds (1.45–1.48 Å) compared to gauche (1.43 Å). These models also predict heats of formation (ΔfH) within ±5 kJ/mol of experimental values .
Q. What mechanistic pathways explain TMH’s role in reducing metal oxides during atomic layer deposition (ALD)?
TMH forms via ligand recombination of (CH₃)₂N⁻ during ALD of Fe₃O₄ from γ-Fe₂O₃. The reducing capacity depends on precursor electronegativity (e.g., TDMATi vs. TDMASn) and process temperature (150–300°C). In situ mass spectrometry monitors TMH generation, while XPS validates Fe³⁺ → Fe²⁺ reduction. Design experiments with controlled ligand release kinetics to optimize reduction efficiency .
Q. How does solvent reorganization energy influence TMH’s electron transfer (ET) kinetics in self-exchange reactions?
Solvent reorganization energy (λsolv) for TMH radical cation ET is calculated via dielectric continuum models with constrained equilibrium thermodynamics. In acetonitrile, λsolv decreases with alkyl chain length (tetramethyl > tetraethyl > tetrapropyl), correlating with experimental rate constants (kET). Use a "four-point" method to partition inner and solvent contributions, validated against Marcus theory .
Q. What intermediates form during TMH’s thermal decomposition, and how are they detected?
Pyrolysis of TMH at >300°C produces dimethylamine and its dimer, detected via time-of-flight mass spectrometry (TOF-MS). Radical intermediates (e.g., •N(CH₃)₂) are identified using threshold photoelectron photoion coincidence (TPEPICO) spectroscopy. Monitor m/z 72 (C₃H₈N₂⁺) and m/z 73 ((CH₃)₂NNCH₃⁺) to track methane and methyl radical loss pathways .
Q. How do steric and electronic effects impact TMH’s reactivity in coordination chemistry?
TMH’s low nucleophilicity (due to methyl crowding near N lone pairs) limits its use in direct metal coordination. Instead, it acts as a reducing agent in d⁰ metal amide reactions (e.g., Zr(NMe₂)₄ + O₂ → Zr₃O(NMe₂)₆). DFT studies reveal that TMH stabilizes intermediates via weak N–O interactions, with reaction pathways validated by X-ray crystallography .
Data Contradiction Analysis
- NN Bond Length Discrepancies : Early crystallographic studies reported shorter N–N bonds (1.401 Å) versus computational predictions (1.436 Å). Resolve via high-resolution gas-phase electron diffraction or Raman spectroscopy under inert conditions .
- Thermochemical Data : Conflicting ΔfH values for TMH (95 kJ/mol vs. earlier erroneous reports) are resolved using G3 composite methods, which account for basis set superposition errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
